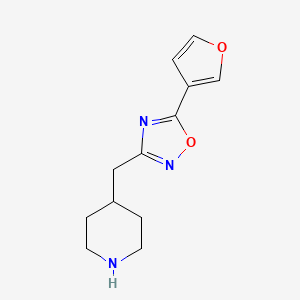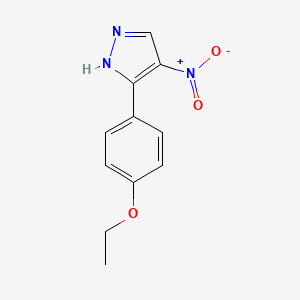
3-Bromo-5-methoxypyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methoxypyridazine is an organic compound with the molecular formula C5H5BrN2O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxypyridazine typically involves the bromination of 5-methoxypyridazine. One common method is the reaction of 5-methoxypyridazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-methoxypyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Products include 3-amino-5-methoxypyridazine or 3-thio-5-methoxypyridazine.
Oxidation: Products include 3-bromo-5-formylpyridazine.
Reduction: Products include 5-methoxypyridazine.
Applications De Recherche Scientifique
3-Bromo-5-methoxypyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes, showcasing its versatility in various chemical industries.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-methoxypyridazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine and methoxy groups can interact with specific amino acid residues in the active site of enzymes or receptors, altering their activity. The pyridazine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-Bromo-5-methoxypyridine: Similar in structure but with a pyridine ring instead of a pyridazine ring.
5-Methoxypyridazine: Lacks the bromine atom, affecting its reactivity and applications.
3-Bromo-6-methoxypyridazine: Positional isomer with different chemical properties.
Uniqueness: 3-Bromo-5-methoxypyridazine is unique due to the presence of both bromine and methoxy groups on the pyridazine ring. This combination of functional groups provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
1401081-54-6 |
|---|---|
Formule moléculaire |
C5H5BrN2O |
Poids moléculaire |
189.01 g/mol |
Nom IUPAC |
3-bromo-5-methoxypyridazine |
InChI |
InChI=1S/C5H5BrN2O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3 |
Clé InChI |
AEXMPZCUVYSEQI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NN=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one](/img/structure/B11788960.png)








![4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL](/img/structure/B11789015.png)

